An In-depth Technical Guide to the Physicochemical Properties of 3-(Butyrylamino)-4-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Butyrylamino)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(Butyrylamino)-4-methylbenzoic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its properties is crucial for predicting its behavior, designing applications, and ensuring quality control. While extensive experimental data for this specific molecule is not widely published, this guide outlines the established methodologies for determining its key physicochemical parameters. By leveraging data from its logical precursor, 3-Amino-4-methylbenzoic acid, and well-established analytical techniques, researchers can systematically characterize this compound. This document details the proposed synthesis, and the subsequent experimental determination and theoretical considerations for its molecular structure, melting point, solubility, acid dissociation constant (pKa), and spectroscopic profile. Each section includes field-proven experimental protocols and data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction and Synthetic Strategy
3-(Butyrylamino)-4-methylbenzoic acid is an aromatic carboxylic acid containing an amide linkage. Such molecules are of significant interest due to the structural rigidity conferred by the aromatic ring and the hydrogen bonding capabilities of the amide and carboxylic acid groups.[1] These features are pivotal in drug design for molecular recognition at biological targets and in materials science for creating polymers with high tensile strength and thermal stability.[1]
The logical and most direct synthetic route to 3-(Butyrylamino)-4-methylbenzoic acid is through the acylation of 3-Amino-4-methylbenzoic acid with butyryl chloride or butyric anhydride. This reaction forms a stable amide bond.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 3-(Butyrylamino)-4-methylbenzoic acid.
Molecular Identity and Structure
The foundational step in characterizing any compound is to confirm its molecular identity. For 3-(Butyrylamino)-4-methylbenzoic acid, this involves determining its molecular formula, exact mass, and structural features.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | Not assigned / Not found in public databases. |
| IUPAC Name | 3-(butanoylamino)-4-methylbenzoic acid |
Structural Diagram
Caption: Chemical structure of the target compound.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. For aromatic amides and carboxylic acids, the melting point is influenced by molecular weight and the strength of intermolecular forces, particularly hydrogen bonding.[1]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount (1-2 mg) of the dry crystalline product.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the measurement two more times. The values should be consistent.
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3]
Solubility Profile
Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation.[4] The target molecule has both a hydrophobic aromatic ring and butyryl chain, and hydrophilic carboxylic acid and amide groups. Its solubility is expected to be low in water and higher in organic solvents like ethanol, methanol, and DMSO.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial. Ensure enough solid is present to maintain a saturated solution with visible solid particles.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any suspended solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The pH of the saturated solution should be measured and reported, as the ionization state of the carboxylic acid will significantly affect aqueous solubility.[5]
Causality: Reaching thermodynamic equilibrium is paramount for an accurate measurement. This is confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.[5]
Acid Dissociation Constant (pKa)
The pKa value defines the strength of an acid in solution. For this molecule, the carboxylic acid group is the primary acidic proton. Its pKa will influence solubility, lipophilicity, and receptor binding affinity at different physiological pH values. The pKa of the parent compound, 4-methylbenzoic acid (p-toluic acid), is approximately 4.36.[6] The addition of the 3-(butyrylamino) group is expected to have a minor effect on this value.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and reliable method for determining pKa values.[7][8]
Caption: Workflow for pKa determination via potentiometric titration.
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water.[9] A co-solvent like methanol or ethanol may be necessary if the aqueous solubility is low.
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar.
-
Data Collection: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.[7]
Spectroscopic Profile
Spectroscopic analysis provides detailed information about the molecular structure and is essential for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments.
-
Aromatic Protons: The protons on the benzene ring will appear in the δ 7.0-8.5 ppm region. Their splitting patterns will confirm the 1,2,4-substitution pattern.
-
Carboxylic Acid Proton: A broad singlet, typically δ 10-13 ppm.
-
Amide N-H Proton: A singlet or triplet (depending on coupling), typically δ 7.5-9.0 ppm.
-
Butyryl Chain Protons: Aliphatic protons will appear upfield (δ 0.9-2.5 ppm), with characteristic splitting patterns (a triplet for the terminal CH₃, and multiplets for the CH₂ groups).
-
Methyl Group: A sharp singlet around δ 2.2-2.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbons: The carboxylic acid and amide carbonyls will be the most downfield, typically δ 165-180 ppm.
-
Aromatic Carbons: Signals will appear in the δ 110-150 ppm region.
-
Aliphatic Carbons: The carbons of the butyryl chain and the methyl group will be upfield, δ 10-40 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.[10]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[11]
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[12]
-
C=O Stretch (Amide I Band): A strong, sharp peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II Band): A peak around 1550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which can be used to confirm the structure.
-
Molecular Ion Peak [M]+ or [M+H]+: The mass spectrometer will detect the intact molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.
-
Fragmentation: Common fragmentation patterns for aromatic amides include cleavage of the amide bond to form a resonance-stabilized benzoyl cation.[13] Loss of the carboxylic acid group or parts of the butyryl chain would also be expected fragmentation pathways.
Conclusion
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